molecular formula C10H9ClO3 B13051581 6-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

6-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B13051581
M. Wt: 212.63 g/mol
InChI Key: GICSDUVSDVMEND-UHFFFAOYSA-N
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Description

6-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the acylation of racemic benzoxazines with (S)-naproxen acyl chloride, followed by recrystallization or flash column chromatography on silica gel . The acidic hydrolysis of the resulting amides yields the desired compound in enantiomerically pure form .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

6-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-one
  • 6-Nitro-3,4-dihydro-2H-1-benzopyran-4-one
  • 3,4-Dihydro-2H-1-benzopyran-4-one

Uniqueness

6-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the presence of both chloro and methoxy substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its potency or selectivity in various applications compared to similar compounds .

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

6-chloro-3-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9ClO3/c1-13-9-5-14-8-3-2-6(11)4-7(8)10(9)12/h2-4,9H,5H2,1H3

InChI Key

GICSDUVSDVMEND-UHFFFAOYSA-N

Canonical SMILES

COC1COC2=C(C1=O)C=C(C=C2)Cl

Origin of Product

United States

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